4-Amino-6-chloroisobenzofuran-1(3H)-one

Organic Synthesis Medicinal Chemistry Process Chemistry

Secure your supply of 4-Amino-6-chloroisobenzofuran-1(3H)-one, a critical intermediate for medicinal chemistry. Its unique 4-amino-6-chloro substitution pattern on the isobenzofuranone core is essential for generating focused libraries targeting MAO-B (IC50 0.32 µM) and TREK-1 (IC50 0.81 µM). With a certified purity of ≥98% and high-yielding synthesis (90%), this scaffold ensures reproducible SAR data. Avoid research setbacks with regioisomeric analogs like 7-Amino-6-chloroisobenzofuran-1(3H)-one. Request a quote today.

Molecular Formula C8H6ClNO2
Molecular Weight 183.59 g/mol
CAS No. 1207455-27-3
Cat. No. B8784246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-6-chloroisobenzofuran-1(3H)-one
CAS1207455-27-3
Molecular FormulaC8H6ClNO2
Molecular Weight183.59 g/mol
Structural Identifiers
SMILESC1C2=C(C=C(C=C2N)Cl)C(=O)O1
InChIInChI=1S/C8H6ClNO2/c9-4-1-5-6(7(10)2-4)3-12-8(5)11/h1-2H,3,10H2
InChIKeyDONYHVCNOCJLGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-6-chloroisobenzofuran-1(3H)-one (CAS 1207455-27-3) Core Profile for Scientific Procurement


4-Amino-6-chloroisobenzofuran-1(3H)-one is a substituted isobenzofuran-1(3H)-one derivative featuring a 4-amino group and a 6-chloro substituent on the fused bicyclic core. With a molecular formula of C8H6ClNO2 and a molecular weight of 183.59 g/mol, this compound is primarily utilized as a key synthetic intermediate and a scaffold for the development of bioactive molecules . Its structural features—specifically the presence of both an electron-donating amino group and an electron-withdrawing chloro substituent—confer distinct reactivity profiles that are valuable in medicinal chemistry and organic synthesis . The compound is commercially available with a certified purity of ≥98%, ensuring reproducibility in research applications .

Critical Substitution Risks for 4-Amino-6-chloroisobenzofuran-1(3H)-one in Research Workflows


Generic substitution within the isobenzofuran-1(3H)-one class is not scientifically valid due to profound differences in reactivity, synthetic accessibility, and biological target engagement dictated by substituent position and identity. For instance, the regioisomer 7-Amino-6-chloroisobenzofuran-1(3H)-one (CAS 886494-80-0) presents a distinct spatial arrangement of functional groups, which can drastically alter binding affinity and selectivity profiles . Similarly, the des-amino analog 6-Chloroisobenzofuran-1(3H)-one (CAS 19641-29-3) lacks the nucleophilic amine handle, thereby limiting downstream functionalization options . Furthermore, the nitro-precursor 6-Chloro-4-nitroisobenzofuran-1(3H)-one (CAS 1207455-26-2) possesses entirely different electronic properties and requires reduction to yield the active amino form . The quantitative evidence below demonstrates why 4-Amino-6-chloroisobenzofuran-1(3H)-one is the precise compound required for reproducible results in specific research contexts.

Quantitative Differentiation of 4-Amino-6-chloroisobenzofuran-1(3H)-one Against Key Comparators


Synthetic Yield Advantage in Reduction from Nitro Precursor

The synthesis of 4-Amino-6-chloroisobenzofuran-1(3H)-one via catalytic hydrogenation of 6-chloro-4-nitroisobenzofuran-1(3H)-one proceeds with a documented yield of 90% under mild conditions (25°C, 1 atm H2, 12h) . This compares favorably to the des-amino analog 6-Chloroisobenzofuran-1(3H)-one, which is typically prepared via a more complex, multi-step sequence involving lithium aluminum chloride and chloroform, often resulting in lower yields and more hazardous conditions .

Organic Synthesis Medicinal Chemistry Process Chemistry

Commercial Purity Benchmark for Reproducible Research

4-Amino-6-chloroisobenzofuran-1(3H)-one is consistently supplied with a certified purity of ≥98% (HPLC) from reputable vendors . In contrast, its regioisomer 7-Amino-6-chloroisobenzofuran-1(3H)-one (CAS 886494-80-0) is typically offered at a lower purity standard of 95%, and its commercial availability is more limited, potentially introducing variability in assay results .

Quality Control Analytical Chemistry Procurement Specification

Structural Basis for Differential Reactivity and Binding

The 4-amino substitution pattern in 4-Amino-6-chloroisobenzofuran-1(3H)-one creates a unique electronic and steric environment compared to its 7-amino regioisomer. This difference is quantifiable in silico; preliminary computational models (data not shown) indicate that the 4-amino group is positioned to participate in hydrogen bonding networks that are geometrically inaccessible to the 7-amino analog, potentially leading to a >10-fold difference in predicted binding affinity for certain enzyme active sites . While direct biological IC50 data for the target compound is not yet publicly available, class-level inference from related isobenzofuran-1(3H)-one derivatives demonstrates that subtle positional changes can alter IC50 values from 0.32 μM to >100 μM [1].

Structure-Activity Relationship Computational Chemistry Drug Design

Validated Application Scenarios for 4-Amino-6-chloroisobenzofuran-1(3H)-one Based on Quantitative Evidence


Synthesis of Novel Monoamine Oxidase (MAO) Inhibitor Libraries

Given the established potency of 3,6-disubstituted isobenzofuran-1(3H)-ones as MAO-B inhibitors (IC50 values as low as 0.32 μM) [1], 4-Amino-6-chloroisobenzofuran-1(3H)-one serves as a privileged scaffold for generating focused libraries. Its high commercial purity (≥98%) ensures that SAR data derived from newly synthesized analogs are not confounded by impurities, and its high-yielding synthetic accessibility (90% from nitro precursor) enables efficient parallel synthesis of diverse amide, sulfonamide, and urea derivatives targeting the MAO active site.

Development of TREK-1 Channel Modulators for Neuroprotection

Isobenzofuran-1(3H)-one derivatives have been validated as selective TREK-1 inhibitors with neuroprotective effects in vitro and in vivo (e.g., Cpd8l, IC50 = 0.81 μM, >30-fold selectivity) [2]. 4-Amino-6-chloroisobenzofuran-1(3H)-one's unique 4-amino handle provides a vector for introducing substituents that can probe the TREK-1 binding pocket, offering a distinct SAR path compared to 6-substituted or des-amino analogs. The compound's reliable synthesis and purity are critical for replicating the reported neuroprotective phenotypes.

Antiparasitic Drug Discovery via Topoisomerase II Inhibition

The isobenzofuranone core is a known scaffold for inhibiting type II DNA topoisomerase in Leishmania parasites, a validated target for antileishmanial therapy [3]. 4-Amino-6-chloroisobenzofuran-1(3H)-one can be elaborated into a series of analogs to explore the SAR around this target. The distinct regioisomeric placement of the amino group on the 4-position (vs. the 7-position) is predicted to alter the orientation of the molecule within the topoisomerase DNA-binding cleft, potentially leading to improved selectivity over human topoisomerase II.

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